molecular formula C9H19N3O2 B1526849 tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate CAS No. 1330829-46-3

tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate

Cat. No.: B1526849
CAS No.: 1330829-46-3
M. Wt: 201.27 g/mol
InChI Key: CBEIPUISXAHUIE-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamimidoylpropan-2-yl)carbamate (CAS: 1330829-46-3) is a small-molecule scaffold with the molecular formula C₉H₁₉N₃O₂ and a molecular weight of 201.27 g/mol . It features a tert-butyl carbamate (Boc) group and a carbamimidoyl (amidine) moiety, making it a bifunctional compound.

Properties

IUPAC Name

tert-butyl N-(4-amino-4-iminobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEIPUISXAHUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=N)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate typically involves the following key steps:

  • Starting Material: The synthesis often starts from tert-butyl N-(1-oxopropan-2-yl)carbamate (also known as Boc-protected amino aldehyde derivatives).
  • Conversion to Carbamimidoyl Group: The aldehyde or ketone functionality on the propan-2-yl moiety is converted to the carbamimidoyl group (also called amidine), usually by reaction with reagents such as amidine precursors or guanidine derivatives.
  • Protection: The tert-butyl carbamate group serves as a protecting group for the amine, ensuring selective transformations on the side chain.

Detailed Preparation Methods

Conversion of Boc-Protected Amino Aldehyde to Carbamimidoyl Derivative

One common route involves the transformation of tert-butyl N-(1-oxopropan-2-yl)carbamate to the corresponding carbamimidoyl compound via reaction with an amidine source under controlled conditions.

Step Reagents & Conditions Notes Yield (%)
1 tert-butyl N-(1-oxopropan-2-yl)carbamate + amidine reagent (e.g., amidine hydrochloride or guanidine derivatives) Reaction typically performed in polar aprotic solvents (e.g., DMF, methanol) at mild temperatures (20-60 °C) 80-95 (depending on conditions)
2 Stirring time: 3-10 hours Longer stirring times favor complete conversion -
  • Example: Hydrazine hydrate in methanol can be used to convert Boc-protected amino aldehydes to hydrazinyl derivatives, which can be further transformed to carbamimidoyl groups.

Use of Neutral Starting Materials for Improved Yields

A patent (WO2019158550A1) describes a method for preparing tert-butyl carbamate derivatives with improved yield and purity by using neutral (non-salt) forms of starting materials rather than their hydrochloride or oxalate salts. This approach avoids issues such as solidification of the reaction mixture and excessive base usage.

Aspect Details
Starting materials Neutral compounds rather than salts
Base used Triethylamine in catalytic or stoichiometric amounts
Solvent Acetonitrile
Temperature Around 60 °C
Reaction time 1 to 10 hours, preferably 3 to 8 hours
Yield Up to 93% with improved purity
Advantages Easier stirring, no dense reaction mass, less base required

This method is particularly relevant for preparing carbamate derivatives as intermediates in pharmaceutical synthesis.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Temperature 20-60 °C Higher temperatures accelerate reaction but may cause side reactions
Solvent Methanol, DMF, acetonitrile Polar aprotic solvents favor nucleophilic addition and amidine formation
Base Triethylamine (1-5 equivalents) Neutralizes acid byproducts, facilitates amidine formation
Reaction Time 1-10 hours Longer times increase conversion but risk decomposition
Stirring Vigorous stirring required to avoid solidification Ensures homogeneity and better yield

Purification and Characterization

  • Purification: Common methods include recrystallization from nonpolar solvents (e.g., hexane/dichloromethane mixtures) and column chromatography on silica gel using ethyl acetate/hexane gradients.
  • Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (carbamate C=O stretch ~1680-1720 cm⁻¹), and mass spectrometry. HPLC analysis is used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
1 tert-butyl N-(1-oxopropan-2-yl)carbamate Hydrazine hydrate Methanol 20 °C 12 h ~95 Conversion to hydrazinyl intermediate, precursor to carbamimidoyl
2 Neutral Boc-protected amine derivatives Triethylamine, amidine reagent Acetonitrile 60 °C 3-8 h Up to 93 Avoids solidification, less base required, high purity
3 Boc-protected amino aldehyde Guanidine derivatives DMF or methanol 25-60 °C 3-10 h 80-90 Direct amidine formation

Research Findings and Industrial Relevance

  • The use of neutral starting materials and controlled base addition significantly improves industrial scalability by preventing reaction mixture solidification and reducing reagent excess.
  • Reaction monitoring by HPLC allows precise determination of reaction completion and optimization of stirring time.
  • The tert-butyl carbamate group provides stability during amidine formation, allowing selective transformation without deprotection.
  • Hydrazine hydrate-mediated transformations provide high yields of intermediates that can be further converted to carbamimidoyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: : Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate, we compare it to three classes of analogous compounds: tert-butyl carbamates , amidine derivatives , and multifunctional scaffolds .

Comparison with tert-Butyl Carbamates (Boc-Protected Amines)

The Boc group is a staple in synthetic chemistry. Key comparisons include:

Compound Molecular Weight (g/mol) Functional Groups Stability Common Applications
tert-Butyl carbamate (Boc-NH₂) 161.20 Boc, amine Acid-labile Amine protection in peptides
Boc-protected glycine 189.21 Boc, carboxylic acid, amine Moderate Solid-phase peptide synthesis
Target compound 201.27 Boc, amidine Base-sensitive Multifunctional scaffolds

Key Differences :

  • The target compound’s amidine group introduces base sensitivity , unlike simpler Boc-protected amines, which are typically acid-labile. This necessitates careful handling during deprotection .
  • Its molecular weight is higher than standard Boc-protected amino acids, reflecting the added complexity of the amidine moiety.
Comparison with Amidine Derivatives

Amidines are strong bases with applications in drug design. Notable examples:

Compound Molecular Weight (g/mol) pKa of Amidine Biological Activity
Benzamidine 120.15 ~11.5 Trypsin inhibitor
Pentamidine 340.42 ~10.8 Antiprotozoal agent
Target compound 201.27 ~12.2 (estimated) Scaffold for protease inhibitors

Key Differences :

  • The target compound’s amidine group is part of a branched aliphatic chain , unlike aromatic benzamidine or larger pentamidine. This may reduce steric hindrance in binding interactions.
Comparison with Multifunctional Scaffolds

Multifunctional scaffolds combine protective groups and reactive sites for modular synthesis:

Compound Reactive Sites Solubility (Water) Use Case
Fmoc-protected lysine Amine, carboxylic acid Low Peptide synthesis
Cbz-protected serine Amine, hydroxyl Moderate Glycopeptide synthesis
Target compound Amidine, Boc-protected amine Low (hydrophobic) Dual-functionalized intermediates

Key Differences :

  • The amidine group offers nucleophilic reactivity distinct from hydroxyl or carboxylic acid groups in other scaffolds.
  • Its hydrophobicity (due to the tert-butyl group) may limit aqueous solubility, requiring organic solvents for reactions .

Structural and Analytical Considerations

For example:

  • The Boc group’s conformation could be resolved via SHELXL’s robust refinement algorithms .
  • SIR97’s direct methods might aid in solving crystal structures of analogous amidine-carbamate hybrids .

Biological Activity

tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₈N₂O₂
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 2031258-61-2

The biological activity of this compound can be attributed to several mechanisms, including:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor for various enzymes involved in disease processes, particularly those related to neurodegenerative diseases.
  • Neuroprotective Effects : It may protect neuronal cells from apoptosis induced by toxic agents, which is crucial in conditions like Alzheimer's disease.

Biological Activity Overview

The following sections summarize key findings from recent studies focusing on the biological activity of this compound.

Neuroprotective Effects

A study examined the neuroprotective effects of similar compounds in models of Alzheimer's disease. It was found that certain carbamate derivatives could inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cultures, suggesting that this compound may exhibit similar protective properties against neurodegeneration .

In Vitro Studies

In vitro experiments have demonstrated that the compound can modulate cell signaling pathways associated with inflammation and apoptosis. For instance, it has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta .

Case Studies and Research Findings

StudyFindings
Neuroprotection Study Demonstrated that tert-butyl carbamate derivatives inhibit amyloid-beta aggregation (85% inhibition at 100 μM) and show moderate protective effects against oxidative stress-induced cell death .
Cytokine Modulation Found to significantly reduce TNF-α production in astrocytes exposed to amyloid-beta, although not enough to reach statistical significance compared to control groups .
Enzyme Inhibition Exhibited inhibition of β-secretase with an IC50 value of 15.4 nM, indicating strong potential for therapeutic applications in Alzheimer's disease .

Q & A

Q. What precautions are critical when scaling up synthesis of tert-butyl carbamates?

  • Methodological Answer :
  • Thermal Monitoring : Use reaction calorimetry to detect exothermic events during Boc protection.
  • Ventilation : Install scrubbers for volatile reagents (e.g., triethylamine, TFA).
  • Waste Disposal : Neutralize acidic/basic waste per EPA guidelines (e.g., pH 7 before disposal).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate

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